3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one
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Overview
Description
3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that features an isoxazole ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of β,γ-unsaturated hydrazones, which undergo a copper-promoted 6-endo-trig cyclization to form the desired pyridazine ring . The reaction conditions often involve the use of solvents like acetonitrile (MeCN) or acetic acid (AcOH) to achieve good yields and high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like 3,6-diarylpyridazines and 6-arylpyridazin-3-ones share structural similarities with 3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one.
Isoxazole Derivatives: Compounds containing the isoxazole ring, such as 1H-pyrazolo[3,4-b]pyridine derivatives, are also similar.
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H7N3O2 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
3-ethyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C7H7N3O2/c1-2-4-6-5(12-10-4)3-8-9-7(6)11/h3H,2H2,1H3,(H,9,11) |
InChI Key |
UQBHLKDAFAHZAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=C1C(=O)NN=C2 |
Origin of Product |
United States |
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